PGN-9856 vs. Butaprost: Non-Prostanoid Structure Overcomes Potency and Stability Limitations
PGN-9856 is a non-prostanoid EP2 agonist with a pEC50 ≥ 8.5 (EC50 ≈ 3.16 nM) and full agonist efficacy comparable to endogenous PGE2 [1]. In contrast, butaprost free acid is a prostanoid EP2 agonist with an EC50 of 2-6 μM and a Ki of 2.4 μM at murine EP2 receptors, with known chemical instability limiting its clinical utility [2][3]. The ~1000-fold potency difference and non-prostanoid scaffold confer distinct pharmacological advantages for PGN-9856.
| Evidence Dimension | Potency (EC50 / pEC50) and Maximal Response |
|---|---|
| Target Compound Data | pEC50 ≥ 8.5; full agonist efficacy comparable to PGE2 |
| Comparator Or Baseline | Butaprost: EC50 = 2-6 μM; Ki = 2.4 μM (murine EP2); partial agonist |
| Quantified Difference | PGN-9856 is approximately 1000-fold more potent than butaprost |
| Conditions | Human recombinant EP2 receptors expressed in CHO/HEK293 cells |
Why This Matters
The ~1000-fold potency advantage and full agonism of PGN-9856 enable lower effective concentrations in cellular assays, reducing solvent artifacts and improving assay signal-to-noise.
- [1] Coleman RA, Woodrooffe AJ, Clark KL, Toris CB, Fan S, Wang JW, Woodward DF. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. Br J Pharmacol. 2019 Mar;176(5):687-698. PMID: 30341781. View Source
- [2] Wilson RJ, Rhodes SA, Wood RL, et al. Functional pharmacology of human prostanoid EP2 and EP4 receptors. Eur J Pharmacol. 2004 Oct 6;501(1-3):49-58. PMID: 15464062. View Source
- [3] Tani K, Naganawa A, Ishida A, et al. Design and synthesis of a highly selective EP2-receptor agonist. Bioorg Med Chem Lett. 2001 Jul 9;11(13):1789-1792. View Source
